6-NBDG

Descripción general

Descripción

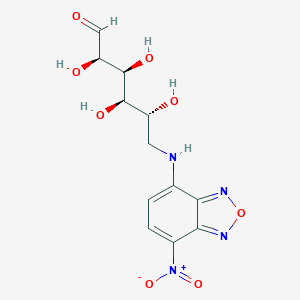

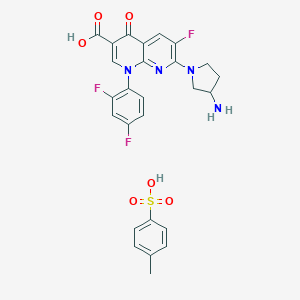

The compound D-Glucose, 6-deoxy-6-((7-nitro-4-benzofurazanyl)amino)- is a derivative of 6-amino-6-deoxy-D-glucose, which is a modified sugar molecule where an amino group replaces the hydroxyl group on the sixth carbon atom. This modification imparts different chemical properties and reactivity compared to the parent glucose molecule.

Synthesis Analysis

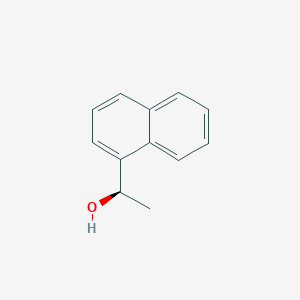

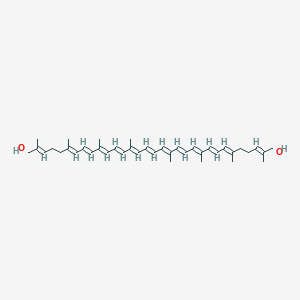

The synthesis of derivatives of 6-amino-6-deoxy-D-glucose can be achieved through various methods. One approach involves the reaction of the 6-O-p-tolylsulfonyl or 6-deoxy-6-iodo derivative of 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose with potassium phthalimide-15N, resulting in high yield and high chemical and isotopic purity of the amino sugar derivatives . Another method described involves the thermal polymerization of 6-amino-6-deoxy-D-glucose in the presence of acetic acid, which proceeds via Amadori rearrangement to produce an aminopolysaccharide with an aminoketose structure in the main chain .

Molecular Structure Analysis

The molecular structure of 6-amino-6-deoxy-D-glucose derivatives is characterized by the presence of an amino group at the sixth carbon position. The infrared and mass spectra of these derivatives provide insights into their structural characteristics. Mass spectrometry, in particular, can be used to compare the fragmentation pathways of the nitrogen-14 and nitrogen-15 labeled compounds, which helps confirm the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of 6-amino-6-deoxy-D-glucose derivatives is influenced by the presence of the amino group. This functional group can participate in various chemical reactions, including the Amadori rearrangement, which is a key step in the synthesis of aminopolysaccharides . The amino group also allows for further chemical modifications, which can be used to synthesize a wide range of compounds for different applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-amino-6-deoxy-D-glucose derivatives are distinct from those of the parent glucose molecule due to the substitution of the hydroxyl group with an amino group. The molecular weight of the synthesized aminopolysaccharides can be determined using gel permeation chromatography (GPC) analysis after acetylation . The infrared and mass spectra provide additional information on the physical and chemical properties of these compounds .

Aplicaciones Científicas De Investigación

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose has a wide range of scientific research applications:

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

The mechanism of action of 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose involves its uptake by cells through glucose transporters. Once inside the cell, the compound emits fluorescence, allowing researchers to visualize and quantify glucose uptake. The molecular targets include glucose transporters and cellular pathways involved in glucose metabolism .

Análisis Bioquímico

Biochemical Properties

6-NBDG interacts with various biomolecules, primarily the glucose transporter GLUT1 . It binds to GLUT1 with a much higher affinity than glucose . This high binding affinity explains why this compound’s uptake is not efficiently displaced by glucose .

Cellular Effects

This compound has been used to monitor glucose uptake and transport in various types of cells, including astrocytes and skeletal muscle cells . It influences cell function by providing a means to visualize and quantify glucose transport and uptake .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with the glucose transporter GLUT1 . It enters cells chiefly through GLUT1 . It has been suggested that 2-NBDG and this compound can bind and enter mammalian cells by transporter-independent mechanisms .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings change over time. For instance, the fluorescence intensity of this compound rapidly increases upon exposure to cells but fails to increase after 15–30 minutes of exposure .

Metabolic Pathways

This compound is involved in the glucose metabolic pathway. It is taken up by cells via the GLUT system and then transferred into the cell through gap junctions .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through the glucose transporter GLUT1 . It is taken up by cells via the GLUT system and then transferred into the cell through gap junctions .

Subcellular Localization

The subcellular localization of this compound is primarily determined by the localization of the glucose transporter GLUT1 . Specific studies detailing the subcellular localization of this compound are currently limited.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose involves the reaction of 6-deoxyglucose with 7-nitrobenz-2-oxa-1,3-diazol-4-ylamine. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The final product is usually stored at low temperatures and protected from light to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose primarily undergoes substitution reactions due to the presence of the nitrobenz-2-oxa-1,3-diazol-4-yl group. It does not readily participate in oxidation or reduction reactions under normal conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose include organic solvents, acids, and bases. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired products .

Major Products Formed

The major products formed from the reactions of 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose are typically substituted glucose analogs. These products retain the fluorescent properties of the parent compound, making them useful for various analytical applications .

Comparación Con Compuestos Similares

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose is often compared with other fluorescent glucose analogs such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-Deoxyglucose (2-NBDG). While both compounds are used to monitor glucose uptake, 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose is preferred for its higher fluorescence intensity and stability . Other similar compounds include 3-O-Methylglucose and 2-Deoxyglucose, which are used in different contexts for studying glucose metabolism .

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O8/c17-4-8(19)12(21)11(20)7(18)3-13-5-1-2-6(16(22)23)10-9(5)14-24-15-10/h1-2,4,7-8,11-13,18-21H,3H2/t7-,8+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPMSUUWSGUYKQ-IWXIMVSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910836 | |

| Record name | 6-Deoxy-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108708-22-1 | |

| Record name | 6-Deoxy-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)aminoglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108708221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Deoxy-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

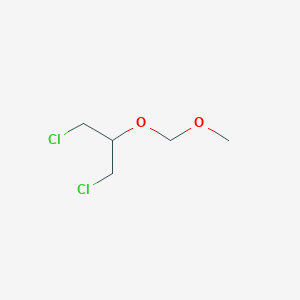

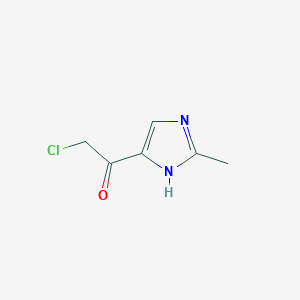

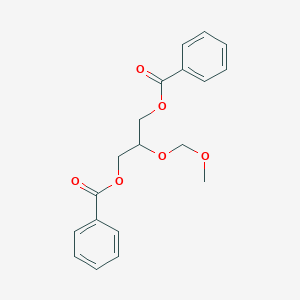

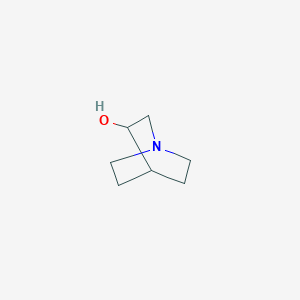

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

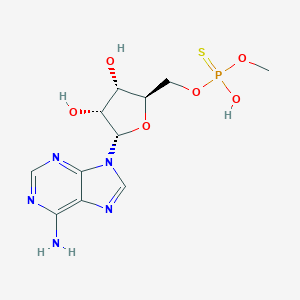

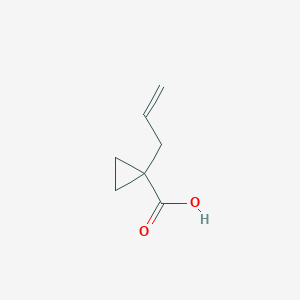

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B22463.png)